3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the cyclocondensation of appropriate starting materials. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine include other triazole derivatives such as:
1,2,4-Triazole: A simple triazole compound with broad applications in chemistry and biology.
Fluconazole: A triazole antifungal agent used in medicine.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Compared to these compounds, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15ClN4OS |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 |
InChI Key |
KBFSKCKCJZKBFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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